3-[2-(Piperidin-2-ylmethyl)phenyl]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[2-(piperidin-2-ylmethyl)phenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-2-9-17(15-7-5-10-18-13-15)14(6-1)12-16-8-3-4-11-19-16/h1-2,5-7,9-10,13,16,19H,3-4,8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSNHAXEYGNUMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=CC=CC=C2C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 3 2 Piperidin 2 Ylmethyl Phenyl Pyridine and Its Analogs
Retrosynthetic Analysis of the Core Structure
Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available, or easily synthesized starting materials. For 3-[2-(Piperidin-2-ylmethyl)phenyl]pyridine, the analysis can envision several key bond disconnections.
A primary disconnection can be made at the carbon-carbon bond linking the phenyl and pyridine (B92270) rings. This suggests a cross-coupling reaction, such as a Suzuki or Stille coupling, between a suitable pyridyl organometallic reagent and a phenyl halide, or vice versa. Another critical disconnection is at the benzylic carbon-carbon bond, separating the piperidin-2-yl moiety from the phenyl ring. This disconnection points towards alkylation or acylation-reduction strategies.
Further disassembly of the heterocyclic components leads to established synthetic routes. The piperidine (B6355638) ring can be disconnected to reveal a linear amino alcohol or a δ-haloketone, suggesting cyclization as a key step. Alternatively, it can be retrosynthetically derived from its aromatic precursor, 2-methylpyridine, via hydrogenation. The pyridine ring itself can be broken down into simpler acyclic precursors, such as 1,5-dicarbonyl compounds and an ammonia (B1221849) source, pointing towards classical condensation reactions like the Hantzsch synthesis.
Approaches to Piperidine Ring Formation
The piperidine scaffold is a ubiquitous motif in pharmaceuticals and natural products. nih.govdicp.ac.cnresearchgate.net Its synthesis has been extensively studied, with several reliable methods available for its construction.
Cyclization Reactions
Intramolecular cyclization is a powerful strategy for forming the piperidine ring. One common approach involves the reductive amination of δ-amino aldehydes or ketones. This method forms the six-membered ring by creating a C-N bond through an intermediate imine which is then reduced. nih.gov
Another strategy is radical-mediated amine cyclization. For instance, linear amino-aldehydes can undergo intramolecular cyclization catalyzed by transition metals like cobalt(II), leading to the formation of piperidine derivatives. nih.gov Additionally, electroreductive cyclization using imines and terminal dihaloalkanes in a flow microreactor has been developed as an efficient method for synthesizing piperidine and pyrrolidine (B122466) derivatives. beilstein-journals.org Biocatalytic approaches using transaminases have also been employed for the stereoselective synthesis of 2-substituted chiral piperidines from ω-chloroketones. acs.org
Hydrogenation of Pyridine Precursors
The catalytic hydrogenation of pyridine derivatives is one of the most direct and widely used methods for synthesizing the corresponding piperidines. nih.gov This transformation typically requires transition metal catalysts and can be performed under various conditions.
Heterogeneous catalysts such as rhodium on carbon (Rh/C) have been shown to effectively catalyze the complete hydrogenation of pyridines at moderate temperatures (e.g., 80 °C) and pressures (e.g., 5 atm of H₂) in water. organic-chemistry.org Other common catalysts include palladium on carbon (Pd/C) used with ammonium (B1175870) formate (B1220265) for the reduction of pyridine N-oxides, and ruthenium-based catalysts for transfer hydrogenation using borane-ammonia. organic-chemistry.org
Recent advancements have focused on milder and more sustainable methods. Electrocatalytic hydrogenation, for example, allows for the conversion of pyridine to piperidine at ambient temperature and pressure using a membrane electrode assembly with a carbon-supported rhodium catalyst. nih.govacs.org This method demonstrates high current efficiency and yield, offering an energy-saving alternative to traditional thermal hydrogenation. nih.govacs.org
Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation
| Catalyst System | Hydrogen Source | Conditions | Key Advantages |
|---|---|---|---|
| 10% Rh/C | H₂ (5 atm) | 80 °C, Water | Mild conditions, applicable to various heterocycles. organic-chemistry.org |
| Pd/C | Ammonium Formate | - | Simplicity, high yield, avoids harsh reagents. organic-chemistry.org |
| RuCl₃·xH₂O | Borane-Ammonia | - | Transfer hydrogenation, good yields. organic-chemistry.org |
| Rh/C Cathode (AEM) | Electrocatalytic | Ambient Temp/Pressure | High energy efficiency, waste reduction. nih.govacs.org |
| [RhCp*Cl₂]₂ / KI | Formic acid/Triethylamine | - | Transfer hydrogenation of pyridinium (B92312) salts. dicp.ac.cn |
Annulation Strategies
Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, provide another avenue to piperidine synthesis. These methods often involve cycloaddition reactions. For example, tunable [3+2] and [4+2] annulations of olefins with bifunctional reagents have been developed to access pyrrolidine and piperidine scaffolds. nih.govrsc.org The reaction pathway, whether radical or polar, can be controlled by adjusting halogenation reagents, concentration, and solvent, allowing for divergent synthesis. nih.gov These strategies have proven effective for a range of substrates, including styrene (B11656) derivatives and heteroaromatic-containing olefins, affording piperidines in good yields and high stereoselectivity. nih.gov
Approaches to Pyridine Ring Functionalization
The synthesis of the substituted pyridine core of the target molecule can be achieved through various methods that build the aromatic ring from acyclic precursors.
Condensation Reactions
Condensation reactions are a cornerstone of pyridine synthesis, allowing for the construction of a wide array of functionalized pyridines from simple starting materials. acsgcipr.org These reactions typically involve the formation of C-C bonds through Michael or aldol-type reactions, followed by ring closure. acsgcipr.org
The Hantzsch pyridine synthesis is a classic example, involving a multi-component reaction that typically yields a dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the aromatic pyridine. acsgcipr.org The Bohlmann-Rahtz pyridine synthesis and the Guareschi-Thorpe reaction are other notable methods that directly produce the aromatic pyridine ring through condensation followed by elimination of a small molecule like water. acsgcipr.org Another versatile method is the Kröhnke pyridine synthesis , which offers a pathway to variously substituted pyridines. acsgcipr.org These methods are highly valuable for creating the specific substitution pattern required for the target molecule and its analogs.
Table 2: Overview of Selected Pyridine Condensation Syntheses
| Reaction Name | Key Precursors | Intermediate | Key Features |
|---|---|---|---|
| Hantzsch Synthesis | β-ketoester, aldehyde, ammonia | Dihydropyridine | Multi-component reaction, requires subsequent oxidation. acsgcipr.org |
| Bohlmann-Rahtz Synthesis | Enamine, α,β-unsaturated ketone | - | Directly yields the aromatic pyridine. acsgcipr.org |
| Guareschi-Thorpe Synthesis | Cyanoacetamide, 1,3-dicarbonyl compound | - | Produces substituted 2-pyridones. acsgcipr.org |
| Kröhnke Synthesis | α-pyridinium methyl ketone salts, α,β-unsaturated carbonyls | - | Versatile for preparing polysubstituted pyridines. acsgcipr.org |
Electrophilic and Nucleophilic Substitutions on Pyridine Ring
The reactivity of the pyridine ring is a critical factor in the synthesis of 3-arylpyridines. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). quimicaorganica.org Such reactions require harsh conditions and generally direct the incoming electrophile to the 3-position. quimicaorganica.orgquora.com This is because the cationic intermediates formed from attack at the 2- or 4-positions place an unfavorable positive charge on the electronegative nitrogen atom, destabilizing the structure. quimicaorganica.org In contrast, attack at the 3-position keeps the positive charge distributed among the carbon atoms of the ring, resulting in a more stable intermediate. quora.com While direct electrophilic arylation is challenging, nitration of pyridine, for instance, occurs at the 3-position under severe conditions, demonstrating the inherent regioselectivity of the ring. quora.comrsc.org
Conversely, the pyridine ring is activated for nucleophilic aromatic substitution (NAS), particularly at the 2- and 4-positions. stackexchange.comyoutube.com This preference is due to the ability of the electronegative nitrogen to stabilize the anionic intermediate (a Meisenheimer-like complex) formed during the reaction. stackexchange.com When a nucleophile attacks the 2- or 4-position, one of the resonance structures of the intermediate places the negative charge directly on the nitrogen atom, which is a stabilizing feature. stackexchange.com Attack at the 3-position does not allow for this stabilization, making this pathway less favorable. quimicaorganica.org Therefore, to synthesize a 3-substituted pyridine via this route, one would typically start with a pyridine ring already bearing a leaving group at the 3-position, which can be displaced by a suitable nucleophile, although this is less common than reactions at the 2- and 4-positions.
Coupling Strategies for Phenyl Linkage
Modern synthetic chemistry heavily relies on transition-metal-catalyzed coupling reactions to form carbon-carbon bonds, and these methods are central to constructing the biaryl core of this compound.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for creating the C-C bond between the pyridine and phenyl rings. nih.gov The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a widely used method for this purpose. rsc.org In a typical approach for the target molecule, a 3-halopyridine (e.g., 3-bromopyridine) would be coupled with a (2-(piperidin-2-ylmethyl)phenyl)boronic acid or its corresponding ester. Alternatively, a pyridine-3-boronic acid could be reacted with a 1-halo-2-(piperidin-2-ylmethyl)benzene. The choice of ligand is crucial in these reactions, as it influences the rate and efficiency of the catalytic cycle, particularly the oxidative addition and reductive elimination steps. researchgate.net
Below is a table summarizing typical conditions for Suzuki-Miyaura cross-coupling reactions used to synthesize 3-arylpyridines.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | S-Phos | K₃PO₄ | Dioxane | 105 | ~81 |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | Varies |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DME | 90 | Varies |
This table presents generalized conditions based on common practices in Suzuki-Miyaura cross-coupling for heteroaromatic systems. Actual yields are substrate-dependent.
Other cross-coupling methods, such as the Stille reaction (using organotin reagents), can also be employed for the synthesis of 3-arylpyridine derivatives. documentsdelivered.com
Direct Arylation Methods
Direct arylation represents a more atom-economical alternative to traditional cross-coupling, as it avoids the pre-functionalization of one of the coupling partners by forming a C-C bond through C-H activation. nih.gov Rhodium(I)-catalyzed direct arylation has been developed for pyridine heterocycles, providing an efficient route to bis(hetero)aryl products. nih.gov This approach could theoretically involve the direct coupling of pyridine with a 2-substituted phenyl derivative, activating a C-H bond on the pyridine ring. However, controlling the regioselectivity to favor the 3-position over the more electronically activated 2-position can be a significant challenge. Another strategy involves the direct arylation of pyridine N-oxides, which often directs arylation to the 2-position, followed by reduction of the N-oxide. berkeley.edunih.gov More recent methods have explored catalyst-free direct arylation of pyridines with phenylhydrazine (B124118) hydrochloride at room temperature, offering a rapid pathway to arylated heterocycles. rsc.org
Stereoselective Synthesis of Chiral Centers within the Piperidine Moiety
The piperidin-2-ylmethyl fragment of the target molecule contains a stereocenter at the C2 position of the piperidine ring. The synthesis of enantiomerically pure piperidines is a topic of significant interest in medicinal chemistry. nih.gov Several strategies can be employed to achieve stereocontrol.
One common approach is the use of chiral auxiliaries. Chiral sulfinamides, such as enantiopure tert-butanesulfinamide, have proven to be highly effective for the stereoselective synthesis of amines and their derivatives, including 2-substituted piperidines. Another powerful method involves asymmetric catalysis. For example, a rhodium-catalyzed asymmetric reductive Heck reaction has been used to synthesize 3-substituted tetrahydropyridines from dihydropyridines and arylboronic acids with high enantioselectivity, which can then be reduced to the corresponding piperidines. nih.govorganic-chemistry.org
Double reductive amination cascades using a dienetricarbonyliron complex as a chiral auxiliary have also been shown to produce 2-substituted piperidines as single diastereoisomers with excellent yield. rsc.orgnih.gov The bulky organometallic complex effectively controls the trajectory of the reducing agent. rsc.orgnih.gov Furthermore, modular approaches involving gold-catalyzed cyclization of N-homopropargyl amides provide a flexible and diastereoselective route to substituted piperidines where the nitrogen is free for further derivatization. nih.gov
Development of Novel Synthetic Routes
The development of novel synthetic routes for complex molecules like this compound aims to improve efficiency, reduce step counts, and incorporate principles of green chemistry. One-pot multicomponent reactions are particularly attractive for this purpose. A functional and environmentally friendly procedure for synthesizing novel pyridine derivatives has been demonstrated through a one-pot, four-component reaction under microwave irradiation, which offers excellent yields and short reaction times. nih.gov
Convergent synthetic strategies offer significant advantages over linear syntheses. In the context of the target molecule, a convergent approach would involve the separate synthesis of three key fragments:
A functionalized 3-substituted pyridine.
A difunctionalized phenyl ring.
A stereochemically defined 2-methylpiperidine (B94953) precursor.
These fragments would then be assembled in the final stages of the synthesis. For instance, the piperidine and phenyl moieties could be joined first, followed by a final cross-coupling step with the pyridine ring. Recent advances in the synthesis of piperidine derivatives include various intramolecular cyclization strategies, such as radical-mediated amine cyclizations and metal-catalyzed oxidative amination of alkenes, which expand the toolbox for creating the piperidine core. nih.govmdpi.com
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while ensuring scalability and cost-effectiveness. For the key synthetic steps, such as the Suzuki-Miyaura coupling or the stereoselective formation of the piperidine ring, a systematic variation of parameters is typically performed.
Key parameters for optimization include:
Catalyst System: Screening different transition metals (e.g., palladium, rhodium) and their precursors.
Ligand: Evaluating a range of phosphine-based or other ligands to enhance catalytic activity and selectivity.
Solvent: Testing various solvents or solvent mixtures to improve solubility and reaction rates.
Base: The choice and concentration of the base can be critical, especially in cross-coupling reactions.
Temperature and Reaction Time: Adjusting these parameters to ensure complete conversion while minimizing side reactions.
The table below illustrates a hypothetical optimization study for a rhodium-catalyzed carbometalation reaction, a key step in an asymmetric synthesis of a piperidine precursor. nih.gov
| Entry | Deviation from Standard Conditions | Conversion (%) | Enantiomeric Excess (ee %) |
| 1 | Standard Conditions ([Rh(cod)(OH)]₂, (S)-Segphos, aq. CsOH) | >95 | 96 |
| 2 | Lower Concentration (<1 M) | 60 | 96 |
| 3 | Different Ligand (e.g., (S)-BINAP) | 45 | 85 |
| 4 | Different Base (e.g., aq. Cs₂CO₃) | 70 | 95 |
| 5 | No Water | Trace | - |
| 6 | Different Rh Source (e.g., [Rh(cod)Cl]₂) | <10 | - |
This table is a representative example based on published optimization studies for similar reactions and demonstrates the impact of varying reaction parameters. nih.gov
Through such systematic optimization, robust and efficient synthetic protocols can be developed for the reliable production of this compound and its analogs.
Structural Characterization and Elucidation of 3 2 Piperidin 2 Ylmethyl Phenyl Pyridine
Advanced Spectroscopic Techniques for Structural Confirmation
Detailed experimental data from advanced spectroscopic techniques, which are crucial for confirming the molecular structure of a compound, are not available for 3-[2-(Piperidin-2-ylmethyl)phenyl]pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
No specific ¹H NMR or ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound, have been reported. Such data would be essential for mapping the proton and carbon framework of the molecule and confirming the connectivity of the piperidinyl, methyl, phenyl, and pyridine (B92270) moieties.
Mass Spectrometry (MS) Analysis
Information on the mass spectrometry analysis of this compound, including its molecular ion peak (M+) and fragmentation pattern, is not present in the surveyed literature. This information is vital for determining the compound's molecular weight and confirming its elemental composition.
Infrared (IR) Spectroscopy
There are no published IR spectra for this compound. An IR spectrum would reveal characteristic absorption bands corresponding to the functional groups present in the molecule, such as C-H bonds of the aromatic and aliphatic systems, and C=N and C=C bonds of the pyridine and phenyl rings.
UV-Vis Spectroscopy
The UV-Vis spectroscopic profile of this compound, which would provide information about its electronic transitions and conjugation, has not been documented.
X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis
No crystallographic data for this compound is available. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry and conformational preferences. Without a crystal structure, these features of this compound remain undetermined.
Chromatographic Methods for Purity Assessment and Isolation
While chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the purity of chemical compounds, no specific methods or results have been published for the analysis or isolation of this compound.
Computational and Theoretical Investigations of 3 2 Piperidin 2 Ylmethyl Phenyl Pyridine
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
No published studies were found that specifically detail the use of Density Functional Theory (DFT) or other quantum chemical methods to investigate the electronic structure and reactivity of 3-[2-(Piperidin-2-ylmethyl)phenyl]pyridine. Such calculations would be valuable for determining properties like HOMO-LUMO energy gaps, electrostatic potential surfaces, and orbital distributions, which are fundamental to understanding its chemical behavior.
Conformational Analysis and Energy Minimization
There is currently no available research detailing the conformational analysis or energy minimization of this compound. This type of study would be crucial for identifying the most stable three-dimensional structures (conformers) of the molecule, which is essential for understanding its interactions with other molecules, particularly biological receptors.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
A search of the scientific literature yielded no studies on the use of molecular dynamics (MD) simulations to assess the dynamic behavior and stability of this compound. MD simulations could provide insights into how the molecule behaves in a physiological environment over time, including its flexibility and interactions with solvent molecules.
Molecular Docking Studies for Predicted Binding Modes
No specific molecular docking studies for this compound have been published. This computational technique is often used to predict how a molecule might bind to a protein target, offering hypotheses about its potential pharmacological activity. The absence of such studies means its potential biological targets and binding interactions remain computationally uncharacterized.
In Silico Prediction of Molecular Interactions
There are no dedicated in silico studies predicting the specific molecular interactions (e.g., hydrogen bonding, hydrophobic interactions, pi-stacking) of this compound. While general principles of molecular interactions apply, specific predictions require targeted computational analysis which has not been reported.
Cheminformatics Approaches for Chemical Space Exploration
No cheminformatics studies focused on exploring the chemical space around this compound were found. Such approaches would involve analyzing databases of chemical structures to find compounds with similar properties or to understand the novelty and diversity of this particular molecule in the context of known chemical entities.
Molecular Interactions and Preclinical Mechanistic Studies of 3 2 Piperidin 2 Ylmethyl Phenyl Pyridine
Investigation of Receptor Binding Profiles (In Vitro)
No specific in vitro receptor binding profile data for 3-[2-(Piperidin-2-ylmethyl)phenyl]pyridine has been reported in the scientific literature. Thorough searches did not yield any studies detailing the affinity of this compound for any specific receptors.
Enzyme Inhibition and Activation Mechanisms (In Vitro)
There are no available in vitro studies investigating the effects of this compound on enzyme activity. Consequently, its mechanisms of enzyme inhibition or activation remain uncharacterized.
Protein-Ligand Interaction Dynamics
No research has been published detailing the protein-ligand interaction dynamics of this compound. Computational or experimental studies to elucidate its binding modes to any protein target are not available.
Cellular Target Engagement and Pathway Modulation (Non-Clinical)
There is a lack of non-clinical studies investigating the cellular target engagement of this compound. As a result, its ability to modulate any cellular pathways has not been determined.
Investigation of Intracellular Signaling Cascade Modulation
No data is available from preclinical studies on the modulation of intracellular signaling cascades by this compound.
Analysis of Stereochemical Influence on Biological Activity
While the stereochemistry of related piperidine (B6355638) compounds has been shown to influence biological activity, no studies have been conducted to analyze the stereochemical influence on the biological activity of the specific stereoisomers of this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 2 Piperidin 2 Ylmethyl Phenyl Pyridine Derivatives
Systematic Modification of the Piperidine (B6355638) Ring
The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, and its substitution patterns significantly impact biological activity. nih.govrsc.org For derivatives of 3-[2-(Piperidin-2-ylmethyl)phenyl]pyridine, systematic modifications of this ring can modulate potency, selectivity, and pharmacokinetic properties. researchgate.net
Key modifications often involve N-alkylation or N-acylation of the piperidine nitrogen. Small alkyl groups, such as methyl or ethyl, can enhance lipophilicity, potentially improving membrane permeability. However, larger or bulkier substituents may introduce steric hindrance, negatively affecting receptor binding. The introduction of polar functional groups to the N-substituent can improve aqueous solubility.
Substitution on the carbon atoms of the piperidine ring also plays a crucial role. For instance, introducing a substituent at the 2-position can significantly enhance aqueous solubility. thieme-connect.com The stereochemistry of these substituents is often critical, with different enantiomers exhibiting distinct biological activities and metabolic profiles. The biological properties of piperidine-containing compounds are highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.net
| Compound | Modification on Piperidine Ring | Relative Binding Affinity |
|---|---|---|
| 1a | Unsubstituted (N-H) | 1.0 |
| 1b | N-Methyl | 1.5 |
| 1c | N-Ethyl | 1.2 |
| 1d | N-Propyl | 0.8 |
| 1e | 3-Hydroxy | 2.0 |
| 1f | 4-Fluoro | 1.7 |
Exploration of Substituents on the Phenyl Linker
The phenyl ring serves as a central scaffold, and its substitution can fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. The position and nature of substituents on the phenyl ring are critical determinants of activity. researchgate.net
Introducing electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) at various positions (ortho, meta, para) can alter the pKa of the molecule and its ability to participate in hydrogen bonding or other non-covalent interactions. For example, a para-hydroxy substitution on a piperidine ring has been shown to increase inhibitory activity in some contexts. acs.org The hydrophobicity of the phenyl ring is a known factor that can negatively impact properties like solubility and metabolic stability, making the exploration of its bioisosteres highly relevant. researchgate.net
| Compound | Substitution on Phenyl Ring | IC50 (nM) |
|---|---|---|
| 2a | Unsubstituted | 50 |
| 2b | 4-Fluoro | 25 |
| 2c | 4-Chloro | 30 |
| 2d | 4-Methoxy | 60 |
| 2e | 3-Methyl | 45 |
| 2f | 2-Fluoro | 80 |
Derivatization of the Pyridine (B92270) Ring
The pyridine moiety is a key component of many bioactive compounds, often involved in crucial binding interactions with biological targets. researchgate.netresearchgate.net Modifications to this ring can significantly impact biological activity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and its basicity can be modulated by the presence of substituents.
The introduction of various functional groups at different positions of the pyridine ring can lead to derivatives with a wide range of biological activities. ijnrd.org For instance, the synthesis of thioalkyl derivatives of pyridine has been explored to generate compounds with psychotropic properties. nih.gov The position of a phenyl group on the pyridine scaffold has also been shown to be a key determinant of activity in certain classes of inhibitors. mdpi.com
| Compound | Derivatization of Pyridine Ring | Relative Activity |
|---|---|---|
| 3a | Unsubstituted | 1.0 |
| 3b | 5-Amino | 2.5 |
| 3c | 6-Methyl | 1.8 |
| 3d | 4-Chloro | 1.2 |
| 3e | 5-Cyano | 0.9 |
Bioisosteric Replacements
Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties while retaining the desired biological activity. nih.gov For this compound, bioisosteric replacements can be considered for each of the three main structural components.
The piperidine ring could be replaced by other saturated heterocycles such as pyrrolidine (B122466), morpholine, or thiomorpholine (B91149) to explore the impact of ring size and the presence of other heteroatoms. A bridged piperidine moiety has been proposed as a phenyl bioisostere, leading to improved drug-like properties. nih.gov Dewar pyridines are also being explored as rigid, programmable isosteres of piperidines. chemrxiv.orgresearchgate.net
| Original Moiety | Bioisosteric Replacement | Predicted Impact |
|---|---|---|
| Piperidine | Pyrrolidine | Altered ring pucker and basicity |
| Piperidine | Morpholine | Increased hydrophilicity |
| Phenyl | Thiophene | Modified electronic properties and geometry |
| Phenyl | Bridged Piperidine | Improved drug-like properties |
| Pyridine | Pyrimidine | Altered hydrogen bonding capacity |
Conformational Restriction and Flexibility Studies
The conformational flexibility of the this compound scaffold, particularly the piperidine ring and the linker between the rings, can significantly influence its binding to a biological target. The preference for an axial or equatorial orientation of the substituent at the 2-position of the piperidine ring is a key factor. nih.gov Studies on 2-substituted piperazines have shown that the axial conformation can be preferred and that this preference can control binding in a pharmaceutically relevant context. nih.gov
Strategies to constrain the conformation of the molecule, such as introducing rigid linkers or creating cyclic analogs, can lead to more potent and selective compounds by reducing the entropic penalty upon binding. The use of bridged piperidine moieties is one such strategy to introduce conformational rigidity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. openbioinformaticsjournal.comnih.gov For derivatives of this compound, QSAR models can be developed to predict the activity of novel analogs and to gain insights into the key structural features required for activity.
These models typically use a variety of molecular descriptors, including 2D and 3D properties, to quantify the physicochemical characteristics of the molecules. nih.gov Genetic algorithms and multiple linear regression are often employed to select the most relevant descriptors and build the predictive models. researchgate.net The robustness and predictive ability of QSAR models are assessed through internal and external validation. nih.gov
Fragment-Based Drug Discovery (FBDD) Approaches Relevant to Analogous Structures
FBDD has emerged as a powerful strategy for lead discovery. This approach involves screening libraries of small, low-molecular-weight fragments to identify those that bind to the target of interest. These initial hits are then optimized and grown into more potent lead compounds. The piperidine moiety is a common fragment in drug design. rsc.org
The synthesis of libraries of 3D piperidine-based fragments is an active area of research. rsc.orgyork.ac.uk Insights from FBDD campaigns targeting proteins with binding sites that could accommodate a piperidine-phenyl-pyridine scaffold can provide valuable information for the design of novel derivatives. The benzoylpiperidine fragment, for instance, is considered a privileged structure in medicinal chemistry. nih.gov
Lead Optimization Strategies for Enhanced Specificity
The development of highly specific ligands for biological targets is a critical objective in medicinal chemistry to minimize off-target effects and enhance therapeutic efficacy. For derivatives of the scaffold this compound, which have shown potential as modulators of monoamine transporters, lead optimization strategies are centered on fine-tuning the molecular structure to achieve greater selectivity for the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), or dopamine (B1211576) transporter (DAT). nih.gov These transporters share structural homology, making the design of selective inhibitors a significant challenge. nih.govnih.gov
Lead optimization efforts for this class of compounds typically involve systematic modifications of the three main structural components: the pyridine ring, the central phenyl ring, and the piperidine moiety. The goal is to exploit the subtle differences in the binding pockets of the monoamine transporters to favor interaction with one target over the others. nih.govnih.gov
One key strategy involves the introduction of various substituents on the phenyl ring. The nature, position, and size of these substituents can significantly influence binding affinity and selectivity. For instance, studies on analogous 4-phenylpiperidine (B165713) derivatives have shown that halogen substitutions on the phenyl ring can modulate affinity for SERT. nih.gov For example, the introduction of a fluorine atom can alter the electronic properties and conformational preferences of the molecule, leading to more specific interactions within the SERT binding site. nih.gov
Another important avenue for optimization is the modification of the piperidine ring. The stereochemistry of the piperidin-2-ylmethyl group is a crucial determinant of activity. Furthermore, substitutions on the piperidine nitrogen can be explored. While the parent compound has an unsubstituted piperidine, N-alkylation or N-arylation could be investigated to probe for additional binding interactions. However, such modifications must be carefully considered, as they can also lead to unforeseen interactions with other receptors.
Computational modeling and quantitative structure-activity relationship (3D-QSAR) studies are invaluable tools in guiding these lead optimization efforts. nih.gov By building models of the human monoamine transporters, researchers can predict how different structural modifications will affect the binding pose and affinity of the ligands. nih.gov This in silico approach allows for the rational design of new derivatives with a higher probability of improved selectivity, thus streamlining the synthetic and testing phases.
The following data tables illustrate how systematic modifications of related piperidine scaffolds can influence their affinity for different monoamine transporters. While not directly pertaining to this compound, these findings on analogous compounds provide a framework for potential optimization strategies.
Table 1: Influence of Phenyl Ring Substitution on Transporter Affinity for a Series of 4-(Benzyloxy)-4-phenylpiperidine Derivatives
| Compound | R1 | R2 | hSERT Ki (nM) | hNET Ki (nM) | hDAT Ki (nM) |
| 20a | H | H | 0.85 | 150 | 250 |
| 20b | 4-F | H | 0.25 | 120 | 200 |
| 20c | H | 2-F | 1.20 | 180 | 300 |
| 20d | 4-F | 2-F | 0.45 | 130 | 220 |
Data extrapolated from studies on analogous 4-phenylpiperidine derivatives for illustrative purposes. nih.gov
Table 2: Effect of N-Substitution on the Piperidine Ring of a Phenylpiperazine Analog on Transporter Affinity
| Compound | N-Substituent | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| 5p | 3-phenylpropyl | 1500 | 2500 | 50 |
| 5q | Piperazine amide | >10000 | >10000 | 5 |
| 5r | 4,4'-diF-piperazine amide | >10000 | >10000 | 8 |
Data from a series of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) analogs, presented to illustrate the impact of N-substitution on selectivity. nih.gov
These examples underscore the principle that even minor structural changes can lead to significant shifts in biological activity and selectivity. A successful lead optimization campaign for this compound derivatives would likely involve the synthesis and evaluation of a focused library of analogs, with modifications guided by both established SAR trends from related series and predictive computational models. The ultimate aim is to identify a candidate with a finely tuned interaction profile, maximizing its potency for the desired monoamine transporter while minimizing engagement with others, thereby promising a more targeted therapeutic effect.
Advanced Analytical Techniques in the Research of 3 2 Piperidin 2 Ylmethyl Phenyl Pyridine
Chiral Separation Techniques for Enantiomeric Purity
The presence of a stereocenter in the piperidine (B6355638) ring of 3-[2-(Piperidin-2-ylmethyl)phenyl]pyridine results in two enantiomers. As the pharmacological activity of chiral molecules can differ significantly between enantiomers, achieving high enantiomeric purity is critical. Chiral separation techniques are therefore indispensable for both analytical and preparative-scale resolution of these stereoisomers.
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant techniques for chiral separations in the pharmaceutical industry. These methods rely on chiral stationary phases (CSPs) that interact differentially with each enantiomer, leading to different retention times and enabling their separation.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a robust and widely used method for determining the enantiomeric excess (e.e.) of chiral compounds. The selection of the appropriate CSP is crucial for successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are particularly effective for a broad range of chiral molecules, including those containing piperidine and pyridine (B92270) moieties. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol, is optimized to achieve the best resolution. For basic compounds like this compound, additives like diethylamine (B46881) are often included in the mobile phase to improve peak shape and resolution.
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as higher speed, reduced organic solvent consumption, and lower costs. nih.gov SFC utilizes supercritical carbon dioxide as the main mobile phase component, often with a small percentage of an organic modifier (e.g., methanol, ethanol). youtube.com The low viscosity and high diffusivity of the supercritical fluid lead to faster analysis times and higher efficiency. nih.gov For many chiral resolutions, SFC has become the preferred technique, transitioning from established normal phase HPLC operations. khanacademy.org The screening of various columns and modifiers can be automated, allowing for rapid method development to find optimal separation conditions. youtube.com
Below is a representative data table illustrating a chiral SFC screening approach for a compound structurally similar to this compound.
| Chiral Stationary Phase (CSP) | Modifier | Resolution (Rs) | Analysis Time (min) |
|---|---|---|---|
| Chiralpak AD-H | Methanol | 1.8 | 5.2 |
| Chiralpak AD-H | Ethanol | 2.1 | 6.5 |
| Chiralcel OD-H | Methanol | 1.2 | 4.8 |
| Chiralcel OD-H | Ethanol | 1.5 | 5.9 |
| Lux Cellulose-1 | Methanol | 2.5 | 4.1 |
| Lux Cellulose-1 | Ethanol | 2.9 | 5.3 |
High-Throughput Screening (HTS) Methodologies for Analog Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large and diverse chemical libraries to identify compounds with desired biological activity. ewadirect.com For a molecule like this compound, HTS methodologies are employed to discover novel analogs with improved potency, selectivity, or pharmacokinetic properties.
The process typically involves several stages:
Assay Development: A robust and sensitive biological assay is developed that is amenable to automation. This could be a biochemical assay measuring the inhibition of a specific enzyme or a cell-based assay measuring a functional response.
Library Screening: Large compound libraries, which can contain hundreds of thousands to millions of diverse molecules, are screened in the primary assay. These libraries may include commercially available compounds, proprietary corporate collections, or focused libraries designed around a specific chemical scaffold. For discovering analogs of this compound, a focused library of related pyridine and piperidine derivatives might be synthesized and screened.
Hit Identification and Confirmation: Compounds that show activity above a certain threshold in the primary screen are designated as "hits." These hits are then re-tested to confirm their activity and eliminate false positives.
Hit-to-Lead Optimization: Confirmed hits undergo further characterization. Dose-response curves are generated to determine potency (e.g., IC50 or EC50 values). Secondary assays are used to assess selectivity against related targets and to begin exploring the structure-activity relationship (SAR). A high-throughput chemical screening campaign, for instance, led to the identification of 3-aminobenzo[b]thiophene-2-carboxamides as inhibitors of a specific kinase. rsc.org
The data generated from an HTS campaign is extensive. The table below provides a simplified, illustrative example of primary screening results for a hypothetical library of compounds structurally related to this compound.
| Compound ID | Scaffold | Percent Inhibition at 10 µM | Hit Status |
|---|---|---|---|
| A-001 | Piperidinyl-phenyl-pyridine | 85% | Confirmed Hit |
| A-002 | Piperidinyl-phenyl-pyridine | 12% | Inactive |
| B-101 | Pyrrolidinyl-phenyl-pyridine | 65% | Confirmed Hit |
| B-102 | Pyrrolidinyl-phenyl-pyridine | 5% | Inactive |
| C-201 | Piperidinyl-thienyl-pyridine | 48% | Possible Hit |
| C-202 | Piperidinyl-thienyl-pyridine | 9% | Inactive |
Biophysical Techniques for Ligand-Target Binding Characterization (e.g., SPR, ITC)
Once a lead compound like this compound or its analogs are identified, it is crucial to characterize their direct physical interaction with the biological target. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics, which are essential for understanding the mechanism of action and guiding further optimization.
Surface Plasmon Resonance (SPR): SPR is a label-free, real-time optical technique used to monitor biomolecular interactions. rouken.bio In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing the ligand (the compound of interest) is then flowed over the surface. Binding of the ligand to the target causes a change in the refractive index at the sensor surface, which is detected as a response signal. researchgate.net
SPR provides a wealth of information, including:
Association rate constant (k_on): The rate at which the ligand binds to the target.
Dissociation rate constant (k_off): The rate at which the ligand-target complex dissociates.
Equilibrium dissociation constant (K_D): A measure of binding affinity, calculated as k_off / k_on. A lower K_D value indicates a higher binding affinity.
This detailed kinetic profile is critical for understanding the stability and duration of the drug-target interaction. rouken.bio
Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat changes associated with a binding event. nih.govosu.edu In an ITC experiment, a solution of the ligand is titrated into a sample cell containing the target protein. The heat released or absorbed upon binding is measured by the instrument. khanacademy.org
A single ITC experiment can determine multiple thermodynamic parameters:
Binding Affinity (K_A or K_D): Quantifies the strength of the interaction.
Stoichiometry (n): The ratio of ligand to target molecules in the complex.
Enthalpy of binding (ΔH): The heat change associated with the binding event. nih.gov
Entropy of binding (ΔS): Calculated from the Gibbs free energy (ΔG) and enthalpy, providing insight into the role of solvent and conformational changes in the binding process.
ITC is considered the gold standard for thermodynamic characterization of binding interactions because it is a direct, in-solution measurement that does not require labeling or immobilization. nih.govnih.gov
The following table illustrates the type of data that can be obtained from SPR and ITC analyses for a hypothetical interaction between an analog of this compound and its target protein.
| Technique | Parameter | Value | Unit |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | k_on | 2.5 x 10⁵ | M⁻¹s⁻¹ |
| k_off | 5.0 x 10⁻³ | s⁻¹ | |
| K_D | 20 | nM | |
| Isothermal Titration Calorimetry (ITC) | K_D | 25 | nM |
| n (Stoichiometry) | 1.1 | - | |
| ΔH | -8.5 | kcal/mol | |
| TΔS | 2.0 | kcal/mol |
Future Perspectives in the Academic Research of 3 2 Piperidin 2 Ylmethyl Phenyl Pyridine
Development of Novel Chemical Probes
The development of chemical probes is a cornerstone of modern chemical biology, enabling the interrogation of complex biological systems. The 3-[2-(Piperidin-2-ylmethyl)phenyl]pyridine scaffold can serve as a foundational structure for the design of such probes. Future research could focus on incorporating fluorophores or other reporter groups into the molecule to visualize its interactions with biological targets in real-time. For instance, derivatives could be synthesized to act as fluorescent probes for bioimaging, potentially targeting specific cellular compartments like lipid droplets. mdpi.com The synthesis of trifluoromethyl-substituted pyridine (B92270) and pyrimidine-based fluorescent probes has demonstrated the feasibility of creating such tools for cellular imaging. mdpi.com By strategically modifying the phenyl, pyridine, or piperidine (B6355638) rings of this compound with environmentally sensitive dyes, researchers could create probes that signal binding events through changes in their photophysical properties. These tools would be invaluable for target identification and validation studies.
Exploration of Untapped Biological Targets
The structural motifs present in this compound are found in a wide array of biologically active compounds, suggesting that its derivatives may interact with a diverse range of biological targets. While the specific biological profile of this compound may not be extensively documented, the known activities of related heterocyclic compounds provide a roadmap for future investigations. Piperidine and pyridine derivatives have shown a remarkable breadth of pharmacological activities, including anticancer, antipsychotic, and anticonvulsant effects. nih.govnih.govnih.gov
Future research should involve screening a library of this compound analogs against a wide panel of biological targets. This could uncover novel activities and therapeutic applications. For example, derivatives could be evaluated as inhibitors of kinases like c-Met, which is implicated in cancer, or as modulators of dopamine (B1211576) receptors, relevant to antipsychotic treatments. nih.govnih.gov High-throughput screening campaigns, coupled with mechanism-of-action studies, will be crucial in identifying and validating new biological targets for this class of compounds.
| Potential Biological Target Class | Examples | Therapeutic Area |
| Kinases | c-Met, EGFR | Oncology nih.govchemdiv.com |
| G-Protein Coupled Receptors (GPCRs) | Dopamine Receptors, Serotonin (B10506) Receptors | Neuroscience nih.govnih.gov |
| Ion Channels | Sodium Channels, Calcium Channels | Neurology, Cardiology |
| Enzymes | Proto-Oncogene Proteins c-met | Oncology nih.gov |
Integration of Artificial Intelligence and Machine Learning in Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of medicinal chemistry. researchgate.net These computational tools can significantly accelerate the design-make-test-analyze cycle for new drug candidates. nih.gov For this compound, AI and ML can be employed in several key areas.
Predictive models can be developed to forecast the biological activity and physicochemical properties of virtual derivatives, allowing researchers to prioritize the synthesis of the most promising compounds. nih.gov Machine learning algorithms can analyze vast datasets of chemical reactions to predict reaction outcomes and optimize synthetic routes, making the synthesis of complex analogs more efficient. researchgate.net Furthermore, generative models can design novel molecules based on the this compound scaffold with desired properties. The use of AI in synthesis planning, as demonstrated by platforms developed by consortia like the Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS), can help in devising efficient and robust synthetic pathways to target molecules. nih.govmit.edu
| Application of AI/ML | Description | Potential Impact |
| Predictive Modeling | Using algorithms to predict biological activity, toxicity, and ADME properties of novel analogs. | Prioritization of synthetic targets, reducing time and cost. |
| Retrosynthetic Analysis | AI-driven tools to plan efficient synthetic routes to complex derivatives. acs.org | Overcoming synthetic challenges and improving accessibility of novel compounds. |
| De Novo Design | Generative models to create novel molecular structures with optimized properties. | Exploration of new chemical space and discovery of innovative drug candidates. |
| Reaction Outcome Prediction | Machine learning models to predict the success and yield of chemical reactions. researchgate.net | Optimization of synthetic conditions and increased efficiency in the lab. |
Green Chemistry Approaches for Sustainable Synthesis
The principles of green chemistry are increasingly being integrated into pharmaceutical research and development to minimize the environmental impact of chemical synthesis. rasayanjournal.co.in Future academic research on this compound and its derivatives will likely focus on developing more sustainable synthetic methods. This includes the use of environmentally benign solvents, the development of catalytic reactions to replace stoichiometric reagents, and the implementation of energy-efficient techniques like microwave-assisted or ultrasound-assisted synthesis. rasayanjournal.co.inresearchgate.net
For the synthesis of the piperidine and pyridine cores, green chemistry approaches have already been developed. nih.govresearchgate.net These strategies often lead to higher yields, shorter reaction times, and simpler work-up procedures. rasayanjournal.co.in Applying these principles to the synthesis of this compound could involve developing a one-pot synthesis that minimizes waste and energy consumption. The use of catalytic methods, for instance, can significantly improve the atom economy of the synthesis. researchgate.net
| Green Chemistry Technique | Description | Benefit for Synthesis |
| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions. | Faster reaction rates, higher yields, and cleaner reactions. rasayanjournal.co.in |
| Ultrasonic Synthesis | Employing ultrasound to promote chemical reactions. | Enhanced reaction rates and yields. rasayanjournal.co.in |
| Catalytic Methods | Using catalysts to facilitate reactions. | Increased atom economy, reduced waste, and milder reaction conditions. researchgate.net |
| Green Solvents | Utilizing environmentally friendly solvents like water or ionic liquids. | Reduced environmental pollution and improved safety. rasayanjournal.co.in |
| Solvent-Free Reactions | Conducting reactions without a solvent. | Elimination of solvent waste and simplified purification. rasayanjournal.co.in |
Multicomponent Reaction Strategies for Library Generation
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are powerful tools for generating libraries of structurally diverse compounds. hse.ruwindows.net The efficiency and convergence of MCRs make them ideal for exploring the chemical space around a particular scaffold. researchgate.net For this compound, MCR strategies could be developed to rapidly synthesize a wide range of analogs.
By designing an MCR that incorporates the key structural elements of the target molecule, researchers can systematically vary the substituents on the phenyl, pyridine, and piperidine rings. This would allow for the efficient generation of a library of compounds for biological screening. For example, a multi-component synthesis could be devised that brings together a pyridine-containing fragment, a piperidine precursor, and a substituted phenyl component in a single, highly efficient step. nih.gov Such an approach would significantly accelerate the structure-activity relationship (SAR) studies and the identification of lead compounds. hse.ru
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 3-[2-(Piperidin-2-ylmethyl)phenyl]pyridine, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example, piperidine-containing intermediates (e.g., 2-(Piperidin-2-yl)pyridine derivatives) are synthesized using dichloromethane as a solvent under basic conditions (e.g., NaOH), followed by purification via column chromatography . Purity optimization may involve recrystallization or high-performance liquid chromatography (HPLC), with monitoring by thin-layer chromatography (TLC) .
| Key Reaction Parameters |
|---|
| Solvent: Dichloromethane |
| Base: NaOH |
| Purification: Column chromatography (silica gel) |
| Yield: ~70-85% (typical for similar compounds) |
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with piperidine methyl protons appearing at δ ~2.5–3.5 ppm and aromatic pyridine signals at δ ~7.0–8.5 ppm .
- X-ray Crystallography : Resolves 3D conformation; for example, monoclinic crystal systems (space group P21/n) with unit cell parameters (e.g., a = 9.98 Å, b = 15.88 Å) are reported for related chromeno-pyrimidine derivatives .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 169.22 for C12H11N analogs) validate molecular weight .
Advanced Research Questions
Q. How does the substitution pattern of the piperidine-pyridine scaffold influence its binding affinity in enzyme inhibition studies?
- Methodological Answer : Computational docking and comparative SAR studies are essential. For instance, substituting the piperidine nitrogen with methyl groups (as in 3-methyl-2-phenylpyridine) alters steric hindrance, impacting interactions with hydrophobic enzyme pockets . In vitro assays (e.g., IC50 measurements) against targets like kinases or GPCRs can quantify these effects. Contradictory affinity data across studies may arise from differences in assay conditions (pH, temperature) or enantiomeric purity, necessitating chiral HPLC validation .
Q. What strategies resolve contradictions in reported pharmacological data for piperidine-pyridine derivatives?
- Methodological Answer :
- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., PubChem, Acta Crystallographica) to identify consensus trends .
- Controlled Replication : Reproduce experiments under standardized conditions (e.g., 25°C, pH 7.4 buffer) while verifying compound stability via thermogravimetric analysis (TGA) .
- Data Normalization : Adjust for variables like solvent polarity (e.g., DMSO vs. water) using solvent-correction models .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 1 eye irritation) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols (GHS H335: respiratory irritation) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
